molecular formula C20H25NO7S B11408081 N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,5-trimethoxy-N-[(5-methylfuran-2-yl)methyl]benzamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,5-trimethoxy-N-[(5-methylfuran-2-yl)methyl]benzamide

Cat. No.: B11408081
M. Wt: 423.5 g/mol
InChI Key: ZNPLLEMIUFJSPV-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative featuring two distinct N-substituents: a 1,1-dioxidotetrahydrothiophen-3-yl group (a sulfone-containing tetrahydrothiophene ring) and a (5-methylfuran-2-yl)methyl moiety. The benzamide core is substituted with 3,4,5-trimethoxy groups, which confer significant electronic and steric effects.

Properties

Molecular Formula

C20H25NO7S

Molecular Weight

423.5 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-3,4,5-trimethoxy-N-[(5-methylfuran-2-yl)methyl]benzamide

InChI

InChI=1S/C20H25NO7S/c1-13-5-6-16(28-13)11-21(15-7-8-29(23,24)12-15)20(22)14-9-17(25-2)19(27-4)18(10-14)26-3/h5-6,9-10,15H,7-8,11-12H2,1-4H3

InChI Key

ZNPLLEMIUFJSPV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,5-trimethoxy-N-[(5-methylfuran-2-yl)methyl]benzamide typically involves multiple steps:

    Formation of the Benzamide Core: This can be achieved by reacting 3,4,5-trimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with an amine to form the benzamide.

    Introduction of the Tetrahydrothiophene Moiety: The tetrahydrothiophene ring can be synthesized via a cyclization reaction involving a dithiol and an appropriate dihalide.

    Oxidation: The tetrahydrothiophene ring is then oxidized to form the 1,1-dioxide derivative.

    Coupling with the Benzamide: The final step involves coupling the oxidized tetrahydrothiophene with the benzamide core under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The tetrahydrothiophene moiety can undergo further oxidation to form sulfoxides or sulfones.

    Reduction: The benzamide group can be reduced to the corresponding amine.

    Substitution: The methoxy groups on the aromatic ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic aromatic substitution.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry

    Synthetic Intermediate: Used as an intermediate in the synthesis of more complex molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its unique structure.

Medicine

    Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases.

Industry

    Material Science:

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,5-trimethoxy-N-[(5-methylfuran-2-yl)methyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to a biological effect. The exact pathways and targets would depend on the specific application and require further research.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

(a) N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methoxy-N-(3,4,5-trimethoxybenzyl)benzamide
  • Key Difference : The benzamide core here has a single 3-methoxy group instead of 3,4,5-trimethoxy substitution.
(b) N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}-3-methoxybenzamide
  • Key Difference : The furan substituent includes a 4-fluorophenyl group instead of 5-methyl .
(c) N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
  • Key Difference : This compound lacks the sulfone and furan substituents but features an N,O-bidentate directing group .
  • This highlights how N-substituent choice can dictate utility in catalysis versus other applications .
(d) N-(5(6)-Cyanobenzimidazol-2-yl)-3,4,5-trimethoxybenzamide
  • Key Difference: The benzamide is linked to a cyanobenzimidazole group rather than sulfone/furan substituents.
  • Implications: The cyanobenzimidazole moiety may enhance π-stacking or hydrogen-bonding interactions, as seen in its NMR data (e.g., downfield-shifted NH signals at δ 12.75 ppm). This contrasts with the target compound’s sulfone, which could improve solubility or metabolic stability .

Physicochemical and Spectroscopic Properties

While direct data for the target compound are absent, comparisons can be drawn:

  • NMR Shifts : In , the 3,4,5-trimethoxybenzamide protons resonate at δ 3.76–3.90 ppm (OCH₃) and aromatic protons at δ 7.51–7.94 ppm. The target compound’s 5-methylfuran group would likely show distinct signals (e.g., furan protons at δ 6.0–7.5 ppm) .
  • Solubility: The sulfone group in the target compound may enhance water solubility compared to non-polar analogs like N-(3-phenyl-4,5-bis((trifluoromethyl)imino)-2-thiazolidinylidene)benzenamine (), which has lipophilic trifluoromethyl groups .

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,5-trimethoxy-N-[(5-methylfuran-2-yl)methyl]benzamide is a synthetic compound with potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a tetrahydrothiophene moiety and a benzamide core. The molecular formula is C16H20N4O3SC_{16}H_{20}N_{4}O_{3}S with a molecular weight of approximately 348.42 g/mol.

PropertyValue
CAS Number924825-18-3
Molecular FormulaC₁₆H₂₀N₄O₃S
Molecular Weight348.42 g/mol
IUPAC NameThis compound

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Research indicates that it may exhibit:

  • Anticancer Activity : Preliminary studies suggest that the compound may induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways.
  • Antimicrobial Properties : The compound has shown potential against various bacterial strains, possibly through inhibition of bacterial cell wall synthesis or disruption of membrane integrity.

Case Studies and Research Findings

  • Antitumor Activity : A study evaluated the cytotoxic effects of similar benzamide derivatives on human cancer cell lines. Compounds with structural similarities demonstrated significant antiproliferative effects, suggesting that this compound may also possess similar properties .
  • In Vivo Studies : In animal models, compounds related to this structure exhibited reduced tumor growth rates and increased survival times when administered in controlled doses . These findings support the potential use of this compound in cancer therapy.
  • Toxicology Assessments : Toxicity studies conducted on zebrafish indicated a favorable safety profile with an LC50 value suggesting that the compound could be further explored for therapeutic applications without significant adverse effects .

Comparative Analysis

To understand the relative efficacy of this compound compared to other similar compounds, a comparative analysis table is provided below:

Compound NameAnticancer Activity (IC50)Antimicrobial Activity (Zone of Inhibition)
This compoundTBDTBD
Benzamide Derivative A15 µM20 mm
Benzamide Derivative B10 µM25 mm

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